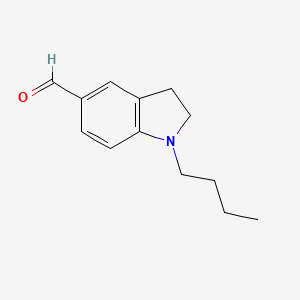![molecular formula C41H46Br2O2 B14235934 2',7'-Dibromo-1,6-bis(octyloxy)-9,9'-spirobi[fluorene] CAS No. 500761-27-3](/img/structure/B14235934.png)
2',7'-Dibromo-1,6-bis(octyloxy)-9,9'-spirobi[fluorene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,7’-Dibromo-1,6-bis(octyloxy)-9,9’-spirobi[fluorene] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a spirobi[fluorene] core with dibromo and octyloxy substituents, making it an interesting subject for research in organic electronics and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,7’-Dibromo-1,6-bis(octyloxy)-9,9’-spirobi[fluorene] typically involves multiple steps, starting with the preparation of the fluorene core. The dibromo substitution is introduced through bromination reactions, while the octyloxy groups are added via etherification reactions. The spiro linkage is formed through a cyclization reaction, often under controlled conditions to ensure the correct formation of the spiro center.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2’,7’-Dibromo-1,6-bis(octyloxy)-9,9’-spirobi[fluorene] can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form larger conjugated systems.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and bases like triethylamine are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce extended π-conjugated systems.
Aplicaciones Científicas De Investigación
2’,7’-Dibromo-1,6-bis(octyloxy)-9,9’-spirobi[fluorene] has several applications in scientific research:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent electronic properties.
Materials Science: Employed in the synthesis of novel polymers and materials with unique optical and electronic characteristics.
Biological Research: Investigated for potential use in bioimaging and as a fluorescent probe due to its strong fluorescence.
Industrial Applications: Utilized in the development of advanced coatings and materials with specific electronic properties.
Mecanismo De Acción
The mechanism by which 2’,7’-Dibromo-1,6-bis(octyloxy)-9,9’-spirobi[fluorene] exerts its effects is primarily related to its electronic structure. The spirobi[fluorene] core provides a rigid framework that enhances its stability and electronic properties. The dibromo and octyloxy substituents influence the compound’s reactivity and solubility, making it suitable for various applications. The molecular targets and pathways involved depend on the specific application, such as interaction with light in OLEDs or binding to biological molecules in bioimaging.
Comparación Con Compuestos Similares
Similar Compounds
2,7-Dibromofluorene: A simpler compound with similar bromine substitutions but lacking the spiro linkage and octyloxy groups.
9,9-Dioctyl-2,7-dibromofluorene: Similar in structure but with dioctyl groups instead of octyloxy groups.
2,7-Dibromo-9,9-dimethyl-9H-fluorene: Features dimethyl groups instead of octyloxy groups.
Uniqueness
2’,7’-Dibromo-1,6-bis(octyloxy)-9,9’-spirobi[fluorene] is unique due to its spiro linkage, which imparts rigidity and enhances its electronic properties. The combination of dibromo and octyloxy substituents further distinguishes it from similar compounds, providing a balance of reactivity and solubility that is advantageous for various applications.
This detailed article provides a comprehensive overview of 2’,7’-Dibromo-1,6-bis(octyloxy)-9,9’-spirobi[fluorene], covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
500761-27-3 |
|---|---|
Fórmula molecular |
C41H46Br2O2 |
Peso molecular |
730.6 g/mol |
Nombre IUPAC |
2',7'-dibromo-1,6-dioctoxy-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C41H46Br2O2/c1-3-5-7-9-11-13-24-44-31-20-23-36-35(28-31)34-16-15-17-39(45-25-14-12-10-8-6-4-2)40(34)41(36)37-26-29(42)18-21-32(37)33-22-19-30(43)27-38(33)41/h15-23,26-28H,3-14,24-25H2,1-2H3 |
Clave InChI |
UKPFKZKPDRRKIN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC2=C(C=C1)C3(C4=C(C=CC(=C4)Br)C5=C3C=C(C=C5)Br)C6=C2C=CC=C6OCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-](/img/structure/B14235852.png)
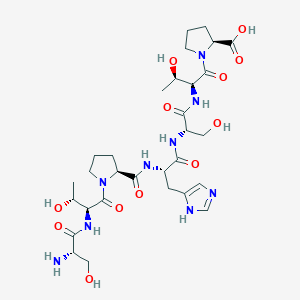
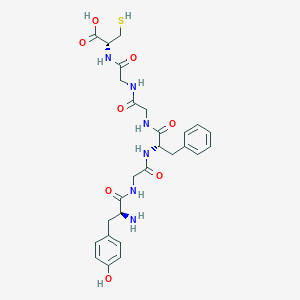

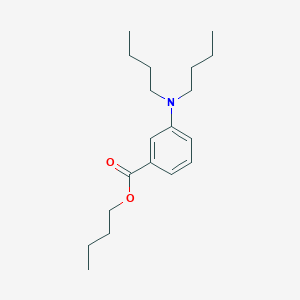
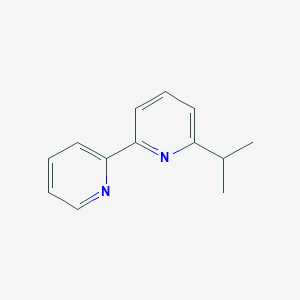
![N-(5-{[2-(1H-Indol-3-yl)ethyl]amino}-2,4-dinitrophenyl)acetamide](/img/structure/B14235898.png)
![Benzamide, N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]-](/img/structure/B14235899.png)
![Trimethyl[(methyltellanyl)ethynyl]silane](/img/structure/B14235908.png)
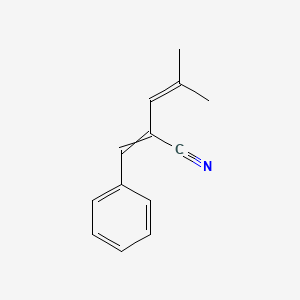
![2-[(6-Amino-9H-purin-9-yl)methyl]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B14235933.png)
